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Understanding the Deuteration Pattern of Rifaximin-d6: A Technical Guide

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Compound of Interest		
Compound Name:	Rifaximin-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuteration pattern of **Rifaximin-d6**, a crucial internal standard for the quantitative analysis of Rifaximin. The guide details the precise location of the deuterium labels, summarizes key mass spectrometric data, and outlines relevant experimental protocols.

Deuteration Pattern of Rifaximin-d6

Rifaximin-d6 is a stable isotope-labeled version of Rifaximin, containing six deuterium atoms. The systematic IUPAC name for **Rifaximin-d6** is

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-

tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-

(trideuteriomethyl)-8,37-dioxa-24,27,33-

triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-

1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate[1].

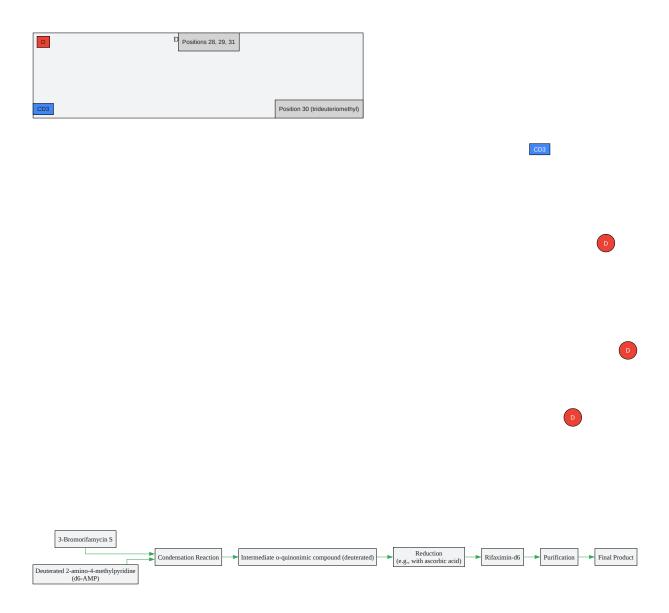
Based on this nomenclature, the six deuterium atoms are incorporated at two specific locations within the Rifaximin molecule:

 Three deuterium atoms replace three hydrogen atoms on the pyrido-imidazole ring system at positions 28, 29, and 31.

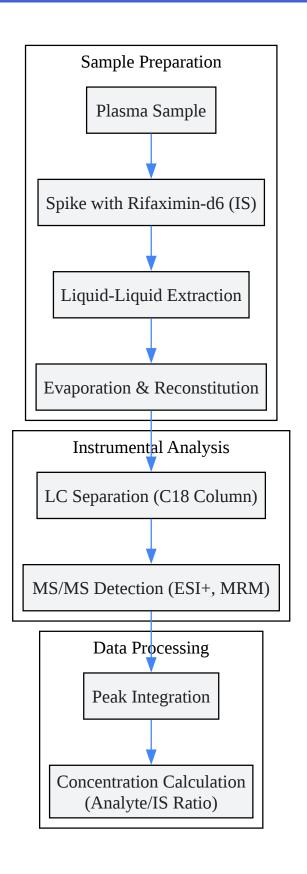


• Three deuterium atoms replace the three hydrogen atoms of the methyl group at position 30, forming a trideuteriomethyl group.

The following diagram illustrates the chemical structure of Rifaximin with the deuteration pattern of **Rifaximin-d6** highlighted.







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References

- 1. Rifaximin-d6 | C43H51N3O11 | CID 46782887 PubChem [pubchem.ncbi.nlm.nih.gov]
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